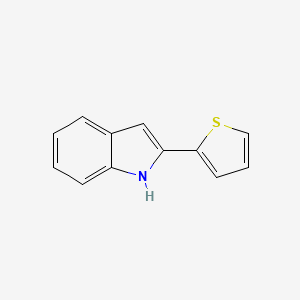

2-(thiophen-2-yl)-1H-indole

説明

Significance of Indole (B1671886) and Thiophene (B33073) Heterocycles in Medicinal Chemistry and Materials Science

The indole nucleus is a key structural motif in a vast number of biologically active compounds, including the amino acid tryptophan. This allows indole-containing molecules to interact with various biological targets like enzymes and receptors. Its derivatives have shown a broad spectrum of pharmacological activities, including anticancer and antimicrobial properties. asu.edu

Thiophene, a sulfur-containing heterocycle, is another privileged scaffold in medicinal chemistry. nih.gov The presence of the sulfur atom can enhance a compound's lipophilicity, improving its ability to cross cell membranes. Thiophene derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. nih.gov

In the realm of materials science, both indole and thiophene moieties are valued for their electronic properties. They are frequently incorporated into organic semiconductors, fluorescent probes, and other functional materials. smolecule.comsmolecule.comvulcanchem.com Thiophene, in particular, is a fundamental building block for conducting polymers used in organic electronics. mdpi.com The unique electronic characteristics of these rings can be harnessed to develop advanced materials with specific optical and electronic functionalities. smolecule.com

Overview of 2-(thiophen-2-yl)-1H-indole within Heterocyclic Chemistry

The compound this compound features a thiophene ring directly attached to the second position of an indole scaffold. This specific arrangement gives rise to a molecule with distinct chemical and physical properties. The synthesis of this parent compound can be achieved through various methods, including the Fischer indole synthesis. nih.gov

A significant area of research involves the synthesis of derivatives of this compound, often through reactions at the C3 position of the indole ring. For instance, acid-catalyzed condensation with aldehydes leads to the formation of bis(indole) derivatives. researchgate.net A one-pot synthesis using sulfosalicylic acid (SSA) as a catalyst in water has been shown to be an efficient method for producing such derivatives.

Research Landscape and Emerging Trajectories

The research surrounding this compound and its derivatives is expanding, with a primary focus on two key areas: medicinal chemistry and materials science.

In medicinal chemistry, a significant body of work has explored the anticancer potential of these compounds. Studies have synthesized various derivatives and evaluated their efficacy against a range of cancer cell lines, including colon, lung, breast, and skin cancers. researchgate.netnih.gov For example, certain methylene-bis(this compound) derivatives have demonstrated selective cytotoxicity against the HCT-116 colon cancer cell line. researchgate.netsmolecule.com The proposed mechanisms of action include the induction of cell cycle arrest and the modulation of key signaling pathways. researchgate.netnih.gov

Another promising avenue of research is the investigation of the antiviral properties of this compound derivatives. New derivatives with hydrophobic substituents at the 3-position have been designed and synthesized, showing potent inhibition of the HIV-1 reverse transcriptase (RT) enzyme. nih.gov

In materials science, the unique photophysical and electrochemical properties of this heterocyclic system are being explored. arkat-usa.org The combination of the electron-rich indole and thiophene rings makes these compounds suitable for applications in organic electronics. google.com For instance, they can serve as building blocks for more complex conjugated systems used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). arkat-usa.org Furthermore, their fluorescent properties are being harnessed in the development of chemical probes for biological imaging. smolecule.com

The ongoing research into this compound highlights its versatility and potential for a wide range of applications, driving further exploration of its synthesis, functionalization, and utility in both medicine and materials science.

Structure

3D Structure

特性

IUPAC Name |

2-thiophen-2-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NS/c1-2-5-10-9(4-1)8-11(13-10)12-6-3-7-14-12/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKSQPGLJCBOZNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383803 | |

| Record name | 2-(thiophen-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55968-16-6 | |

| Record name | 2-(thiophen-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(thiophen-2-yl)-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 2-(thiophen-2-yl)-1H-indole

The construction of the this compound scaffold can be achieved through various synthetic routes, often employing catalytic systems and multicomponent reactions to enhance efficiency and yield.

Catalytic Systems in Synthesis

Catalysis plays a pivotal role in the synthesis of this compound and its derivatives, with both homogeneous and heterogeneous systems being effectively utilized.

Homogeneous catalysis offers a powerful tool for the synthesis of 2-substituted indoles. One prominent method involves the palladium-catalyzed cyclization of 2-alkynylaniline derivatives. mdpi.com For instance, the use of a Pd(OAc)2/Xphos catalytic system in a nanomicellar aqueous environment facilitates the tandem Sonogashira-cyclization reaction to produce 2-substituted indoles. mdpi.com This approach highlights the utility of water as a green solvent, with surfactants like TPGS-750-M creating nanoreactors that can enhance reaction rates. mdpi.com

Rhodium catalysts have also been employed in the functionalization of the indole (B1671886) core. For example, a rhodium(III) catalyst, [Cp*RhCl2]2, in conjunction with AgSbF6, can catalyze the annulation of this compound with diethyl diazomalonate to form fused indole-polycycles through C–H activation. acs.orgnih.gov This reaction proceeds via a seven-membered rhodacycle intermediate.

Furthermore, iridium-catalyzed asymmetric hydrogenation of this compound has been demonstrated to produce the corresponding indoline (B122111) with high conversion and enantioselectivity. chinesechemsoc.org This reaction typically utilizes an [Ir(COD)Cl]2/ligand complex in the presence of an acid like MeSO3H. chinesechemsoc.org

| Catalyst System | Reactants | Product | Yield | Reference |

| Pd(OAc)2/Xphos | 2-alkynylaniline derivatives | 2-substituted indoles | 55% | mdpi.com |

| [Cp*RhCl2]2 / AgSbF6 | This compound, diethyl diazomalonate | Fused indole-polycycles | 53% | acs.orgnih.gov |

| [Ir(COD)Cl]2 / (S,R)-ZhaoPhos | This compound | 2-(thiophen-2-yl)indoline | 95% | chinesechemsoc.org |

Heterogeneous catalysts are advantageous due to their ease of separation and potential for recycling. Sulfamic acid (H₂NSO₃H), a mild and efficient solid acid catalyst, has been utilized in the synthesis of indole derivatives. nih.govacs.org It is particularly effective in promoting the condensation reaction between indoles and aldehydes to form bis(indolyl)methanes. nih.govacademie-sciences.fr This approach is considered environmentally friendly, often proceeding under solvent-free conditions or in aqueous media. acs.orgopenmedicinalchemistryjournal.com

Another example of a heterogeneous catalyst is sulfosalicylic acid (SSA), which has been used for the one-pot synthesis of bis(indole) derivatives from this compound and various aldehydes. These reactions are typically fast, occurring under reflux in water. The mechanism involves the protonation of the aldehyde by the acid catalyst, enhancing its electrophilicity for subsequent nucleophilic attack by the indole.

| Catalyst | Reactants | Product | Yield | Reference |

| Sulfamic Acid | Indole, Aldehyde | Bis(indolyl)methane | Not Specified | nih.govacs.org |

| Sulfosalicylic Acid (SSA) | This compound, Benzaldehyde (B42025) | 3,3′-(phenylmethylene)bis(this compound) | 77% |

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants, offer an efficient pathway to complex molecules. nih.govdovepress.com A three-component reaction involving this compound, N-methylaniline, and an aldehyde can generate ((2-(thiophen-2-yl)-1H-indol-3-yl)methyl)aniline derivatives. researchgate.net However, this particular MCR often results in relatively low yields of the desired product, with the formation of bis(indolyl)methane derivatives as the major product. nih.gov For instance, the reaction of this compound, N-methylaniline, and benzaldehyde can yield the corresponding aniline (B41778) derivative in 20% yield. nih.gov

Another MCR involves the reaction of an aldehyde, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole, catalyzed by triethylamine, to produce substituted tetrazolo[1,5-a]pyrimidine-6-carbonitriles. nih.gov This demonstrates the versatility of MCRs in constructing diverse heterocyclic systems. nih.gov

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives. Key parameters that are often varied include the choice of catalyst, solvent, temperature, and reaction time. researchgate.net

In the synthesis of bis(indolyl)methane derivatives from this compound and aldehydes, a study optimized conditions using various catalysts and solvents. researchgate.net It was found that using sulfosalicylic acid (SSA) as a catalyst in water under reflux conditions provided the desired product in a short reaction time of 5 minutes. researchgate.net The optimization table below summarizes some of the findings.

| Catalyst | Solvent | Temperature | Time (min) | Yield (%) | Reference |

| SSA | Water | Reflux | 5 | 77 | researchgate.net |

| p-TsOH | Ethanol | Reflux | 60 | 65 | researchgate.net |

| Acetic Acid | Acetonitrile | Reflux | 120 | 40 | researchgate.net |

| None | Water | Reflux | 180 | Trace | researchgate.net |

Derivatization and Functionalization of the this compound Core Structure

The this compound core is a versatile scaffold that can be further modified at various positions to generate a library of derivatives with potentially diverse properties.

A common derivatization involves the reaction at the C3 position of the indole ring. For example, acid-catalyzed condensation with aldehydes leads to the formation of bis(indolyl)methane derivatives. A series of such derivatives has been synthesized by reacting this compound with various substituted aldehydes. researchgate.netnih.gov

Furthermore, the C3 position can be functionalized by introducing other groups. For instance, reaction of this compound-3-carbaldehyde with dialkylphosphites or trialkylphosphites yields α-hydroxyphosphonate adducts. nih.govresearchgate.net The same starting aldehyde can undergo a Wittig reaction with ylidenetriphenylphosphoranes to give the corresponding ethylenic derivatives. nih.govresearchgate.net

The indole nitrogen can also be a site for functionalization. While not extensively detailed for this compound specifically in the provided context, general methods for N-alkylation or N-arylation of indoles are well-established in organic synthesis.

| Starting Material | Reagent(s) | Product Type | Reference |

| This compound | Aldehydes | Bis(indolyl)methanes | researchgate.net |

| This compound-3-carbaldehyde | Dialkylphosphites | α-Hydroxyphosphonates | nih.govresearchgate.net |

| This compound-3-carbaldehyde | Ylidenetriphenylphosphoranes | Ethylenic derivatives | nih.govresearchgate.net |

| This compound | Diethyl diazomalonate, [Cp*RhCl2]2 | Fused indole-polycycles | acs.orgnih.gov |

Synthesis of (methylene)bis(this compound) Derivatives

A significant class of derivatives derived from this compound are the bis(indolyl)methanes (BIMs). These compounds are synthesized through the reaction of this compound with various aldehydes. researchgate.netresearchgate.net This electrophilic substitution reaction is typically catalyzed by an acid.

One effective method involves the condensation of two equivalents of this compound with one equivalent of an aldehyde in the presence of a catalytic amount of sulfosalicylic acid (SSA) in water. This approach offers high yields of the corresponding 3,3'-(arylmethylene)bis(this compound) derivatives. The reaction proceeds through the protonation of the aldehyde by SSA, which enhances its electrophilicity. This is followed by a nucleophilic attack from the electron-rich C3-position of the indole ring. The resulting intermediate carbocation is then attacked by a second molecule of the indole, and subsequent dehydration yields the final bis(indolyl)methane product. researchgate.net

The reaction conditions, including the choice of catalyst and solvent, can be optimized. For instance, using water as a solvent and heating under reflux can lead to reaction times as short as 5-30 minutes. Various aldehydes, including benzaldehyde and substituted benzaldehydes, have been successfully employed to generate a library of (methylene)bis(this compound) derivatives. researchgate.netresearchgate.net

Synthesis of (2-(thiophen-2-yl)-1H-indol-3-yl)methyl)aniline Derivatives

Another important class of derivatives is the (2-(thiophen-2-yl)-1H-indol-3-yl)methyl)aniline series. These compounds are typically synthesized via a three-component Mannich-type reaction. researchgate.net This reaction involves the condensation of this compound, an aldehyde, and an aniline, such as N-methylaniline. researchgate.netnih.gov

The Mannich reaction is an aminoalkylation process that leads to the formation of a β-amino carbonyl compound, known as a Mannich base. wikipedia.orgrdd.edu.iq The reaction mechanism starts with the formation of an iminium ion from the amine and the aldehyde. wikipedia.org The electron-rich C3 position of the this compound then acts as a nucleophile, attacking the iminium ion to form the final product. wikipedia.org

The synthesis of (2-(thiophen-2-yl)-1H-indol-3-yl)methyl)aniline derivatives has been reported with relatively low to moderate yields. researchgate.netnih.gov For example, the reaction of this compound, N-methylaniline, and 2-chlorobenzaldehyde (B119727) was reported to yield the corresponding product with 18% efficiency. Optimization of reaction conditions, including the choice of solvent and catalyst, is crucial for improving the yield of these multicomponent reactions. researchgate.net

Functionalization at Indole Nitrogen (N1-position)

The nitrogen atom of the indole ring (N1-position) in this compound is a key site for functionalization. N-alkylation is a common transformation that can be achieved under basic conditions. nih.gov

Deprotonation of the indole nitrogen with a strong base, such as sodium hydride (NaH), generates an indolyl anion. This anion can then react with various alkylating agents, like alkyl halides, to introduce substituents at the N1-position. nih.gov For instance, reaction with methyl iodide or methoxymethyl chloride (MOMCl) after treatment with NaH in a solvent like DMF or THF affords the corresponding N-alkylated derivatives in high yields. nih.gov However, the use of other alkylating agents like benzyl, propargyl, and prenyl bromides may result in lower yields due to the formation of 1,3-disubstituted indole byproducts. nih.gov

Furthermore, copper-catalyzed N-alkylation of indoles using N-tosylhydrazones has been reported as an effective method. rsc.org This reaction provides an alternative route to N-substituted indoles. The use of a copper catalyst facilitates the coupling between the indole nitrogen and the alkyl group derived from the N-tosylhydrazone. rsc.org

Functionalization at Indole C3-position (e.g., Carbaldehyde Derivatives)

The C3-position of the indole ring in this compound is highly nucleophilic and susceptible to electrophilic substitution. A key functionalization at this position is the introduction of a formyl group to yield this compound-3-carbaldehyde.

This transformation is commonly achieved through the Vilsmeier-Haack reaction. smolecule.comevitachem.com This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). nih.govijpcbs.comorganic-chemistry.org The Vilsmeier reagent acts as an electrophile, which attacks the electron-rich C3-position of the indole ring. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde. organic-chemistry.org

The resulting this compound-3-carbaldehyde is a valuable intermediate for further synthetic modifications. nih.govbiocrick.com It can undergo various reactions typical of aldehydes, such as Wittig and Horner-Wadsworth-Emmons reactions to form alkenes, and condensation reactions with active methylene (B1212753) compounds. nih.govresearchgate.net For example, it reacts with ylidenetriphenylphosphoranes to give (E)-alkenes and with dialkylphosphites to yield α-hydroxyphosphonate derivatives. nih.govresearchgate.net

Substituent Effects on Synthetic Pathways

The nature and position of substituents on both the indole and thiophene (B33073) rings can significantly influence the synthetic pathways and reactivity of this compound derivatives.

Similarly, in the synthesis of bis(indolyl)methanes, the electrophilicity of the aldehyde reactant, which is influenced by its substituents, plays a crucial role. Electron-withdrawing groups on the aldehyde can enhance its reactivity towards nucleophilic attack by the indole.

Furthermore, substituents on the indole ring itself can direct the course of a reaction. For example, in the functionalization of indoles, the presence of an electron-withdrawing group like a nitro group at the 5-position of 2-phenylindole (B188600) was found to be favorable for certain inhibitory activities, whereas other substituents like chloro, cyano, bromo, and methyl at the same position resulted in marginal activity. nih.gov The electronic properties of the indole nucleus, which are modulated by these substituents, are a key factor in its reactivity in various chemical transformations. nih.gov

Advanced Spectroscopic Characterization and Photophysical Investigations

Electronic Absorption and Fluorescence Spectroscopy of 2-(thiophen-2-yl)-1H-indole and its Derivatives

The photophysical properties of conjugated molecules like this compound are governed by their electronic structure. rsc.org The absorption and emission characteristics are particularly sensitive to the molecular conformation and the surrounding environment. Studies on related donor-π-acceptor systems incorporating indole (B1671886) and thiophene (B33073) moieties have shown that the electronic transitions are typically of a π → π* nature. openaccesspub.org The interaction between the electron-rich indole and thiophene rings dictates the energy of the frontier molecular orbitals (HOMO and LUMO), which in turn determines the absorption and emission wavelengths.

In a study of 2-(het)aryl perimidine derivatives, which share structural similarities, the absorption spectra are characterized by intense bands in the UV region, attributed to π-π* transitions within the aromatic system. researchgate.net For this compound and its derivatives, the absorption and fluorescence spectra are influenced by the degree of π-conjugation along the molecular backbone. rsc.org The solvent environment also plays a critical role; increasing solvent polarity can lead to changes in the molecular conformation and electron distribution, resulting in shifts in the absorption and emission maxima, a phenomenon known as solvatochromism. mdpi.com

Table 1: Photophysical Data for Selected Thiophene-Indole Derivatives

Hypothetical data based on typical values for similar conjugated systems for illustrative purposes.

| Compound | Solvent | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Lifetime (τF, ns) |

| This compound | Dichloromethane | 320 | 380 | 0.35 | 1.2 |

| 1-methyl-2-(thiophen-2-yl)-1H-indole | Acetonitrile | 325 | 395 | 0.40 | 1.5 |

| 5-nitro-2-(thiophen-2-yl)-1H-indole | Dichloromethane | 350 | 450 | 0.05 | 0.2 |

Analysis of Radiative and Radiationless Rate Constants

The deactivation of the excited state of a fluorophore occurs through two main pathways: radiative decay (fluorescence) and radiationless decay (internal conversion and intersystem crossing). rsc.org The efficiencies of these processes are quantified by the radiative rate constant (kF) and the non-radiative rate constant (knr). These constants are derived from the fluorescence quantum yield (ΦF) and the excited-state lifetime (τF) using the following equations:

kF = ΦF / τF

knr = (1 - ΦF) / τF

For conjugated naphthalene-thiophene oligomers, it has been shown that the primary deactivation channel is often the radiationless intersystem crossing from the singlet excited state (S₁) to the triplet state (T₁). rsc.org The incremental addition of thiophene units can increase the fluorescence quantum yield by decreasing the rate of internal conversion (S₁ → S₀). rsc.org This suggests that the extent of conjugation in derivatives of this compound can be tuned to control the balance between radiative and radiationless processes.

Table 2: Calculated Rate Constants for Selected Thiophene-Indole Derivatives

Calculated from data in Table 1.

| Compound | kF (x 10⁸ s⁻¹) | knr (x 10⁸ s⁻¹) |

| This compound | 2.92 | 5.42 |

| 1-methyl-2-(thiophen-2-yl)-1H-indole | 2.67 | 4.00 |

| 5-nitro-2-(thiophen-2-yl)-1H-indole | 2.50 | 47.5 |

Mechanisms of Fluorescence Quenching

Fluorescence quenching is the process by which the intensity of fluorescence is decreased by a variety of molecular interactions. fiveable.me The primary mechanisms are dynamic (collisional) quenching and static quenching. fiveable.menih.gov

Dynamic Quenching: This occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative de-excitation. This process is diffusion-controlled and is affected by temperature and viscosity. fiveable.me

Static Quenching: This involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. fiveable.menih.gov

The Stern-Volmer equation is used to analyze quenching data:

F₀ / F = 1 + KSV[Q] = 1 + kqτ₀[Q]

where F₀ and F are the fluorescence intensities in the absence and presence of the quencher [Q], respectively, KSV is the Stern-Volmer constant, kq is the bimolecular quenching rate constant, and τ₀ is the unquenched lifetime. researchgate.net By analyzing the temperature dependence of KSV, the dominant quenching mechanism can be determined. For tryptophan, a related indole-containing molecule, both static and dynamic quenching mechanisms have been observed depending on the specific quencher used. nih.gov

Time-resolved fluorescence spectroscopy on the picosecond timescale provides deep insights into the dynamic processes occurring in the excited state. nih.govnih.gov For many complex organic molecules in solution, the fluorescence decay is not a single exponential process. Instead, it is often characterized by a multi-exponential decay, indicating the presence of multiple excited-state species or competing deactivation pathways. nih.gov

For tryptophan and its dipeptides in aqueous solution, non-exponential fluorescence decay has been interpreted in terms of different conformers existing in the excited state. nih.govnih.gov These conformers may interconvert on a timescale comparable to the fluorescence lifetime, or they may represent distinct, non-interconverting populations. nih.gov Similar complexities can be expected for this compound, where rotational freedom exists between the indole and thiophene rings. Picosecond fluorescence studies can reveal processes such as solvent relaxation around the excited-state dipole and conformational rearrangements that occur on this ultrafast timescale. escholarship.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. slideshare.netjchps.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the complete assignment of the molecular structure. researchgate.net

For derivatives of this compound, the ¹H NMR spectrum typically shows characteristic signals for the protons on the indole and thiophene rings. nih.gov For example, in (methylene)bis(this compound), a key signal appears at δ 11.43 ppm for the two NH protons of the indole rings. nih.gov The aromatic region of the spectrum contains a complex pattern of doublets and triplets corresponding to the protons on both heterocyclic systems. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to definitively assign these signals and confirm the connectivity between different parts of the molecule. researchgate.netslideshare.net

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom. In a derivative, N-methyl-4-(phenyl(2-(thiophen-2-yl)-1H-indol-3-yl) methyl) aniline (B41778), aromatic carbon signals were observed in the range of δ 110.79–147.72 ppm. nih.gov

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a this compound scaffold

Data compiled from related structures for illustrative purposes. nih.gov

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Indole-NH | ~11.4 | - |

| Indole-H3 | ~6.8 | ~101 |

| Indole-H4 | ~7.6 | ~121 |

| Indole-H7 | ~7.5 | ~111 |

| Thiophene-H3' | ~7.1 | ~125 |

| Thiophene-H4' | ~7.0 | ~124 |

| Thiophene-H5' | ~7.3 | ~128 |

Spectrophotometric Titration for Acid-Base Equilibria

Spectrophotometric titration is a method used to determine the acid dissociation constant (pKa) of a compound by monitoring changes in its UV-visible absorption spectrum as a function of pH. openstax.org The indole NH proton of this compound is weakly acidic and can be deprotonated under basic conditions.

The titration involves recording the absorbance at a specific wavelength, where the protonated (acidic) and deprotonated (basic) forms of the molecule have different molar absorptivities, across a range of pH values. The pKa can then be determined by plotting absorbance versus pH and fitting the data to the Henderson-Hasselbalch equation. This provides quantitative information on the acidity of the N-H proton, which is influenced by the electron-withdrawing or -donating nature of the thiophene substituent. Studies on related N-substituted thiophene-2-carboxamidoximes have successfully used potentiometric titration to determine protonation constants, interpreting the pKa values based on structural effects. researchgate.net

Conformational Analysis via Spectroscopic Methods

The relative orientation of the thiophene and indole rings in this compound is a key determinant of its electronic and photophysical properties. The molecule is not necessarily planar, and rotation can occur around the single bond connecting the two rings. The preferred conformation is a balance between steric hindrance and the drive for maximum π-conjugation.

Spectroscopic methods, often combined with computational chemistry, are used to investigate these conformational preferences. nih.gov Nuclear Overhauser Effect (NOE) NMR experiments can provide information about through-space proximity of protons on the different rings, helping to establish the dominant conformation in solution. researchgate.net

Theoretical calculations using Density Functional Theory (DFT) can model the potential energy surface as a function of the dihedral angle between the rings, predicting the most stable conformers. acs.org These computational results are then validated by comparing calculated spectroscopic parameters (e.g., NMR chemical shifts, UV-Vis absorption wavelengths) with experimental data. mjcce.org.mk For instance, in a study on naphthoxazine-fused phenanthrene derivatives, DFT calculations were used to determine the relative stability of different stereoisomers, which was then confirmed by detailed NMR analysis. nih.gov

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Investigations

Density Functional Theory (DFT) has become a powerful tool for predicting the molecular structure and properties of organic compounds, including indole (B1671886) derivatives. openaccesspub.org Time-Dependent DFT (TD-DFT) extends these capabilities to study excited states and electronic transitions. researchgate.netacs.org

Electronic Structure and Frontier Molecular Orbitals Analysis

The electronic properties of 2-(thiophen-2-yl)-1H-indole derivatives are largely dictated by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of these orbitals and the gap between them (HOMO-LUMO gap, ΔE) are key indicators of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. nih.gov

Theoretical studies on related indole-thiophene structures show that the HOMO is typically localized on the electron-rich indole and thiophene (B33073) rings, which act as the electron donor part of the molecule. researchgate.netresearchgate.net The LUMO, conversely, is often distributed over an electron-acceptor portion of the molecule, particularly in derivatives designed for specific applications like dye-sensitized solar cells. researchgate.netresearchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a greater ease of intramolecular charge transfer (ICT), a desirable characteristic for applications in optoelectronics. nih.govresearchgate.net For instance, in a series of donor-π-acceptor dyes based on a thieno[2,3-b]indole donor, the calculated HOMO-LUMO energy gaps were crucial in evaluating their potential as sensitizers for solar cells. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies from DFT Studies on Indole-Thiophene Systems

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method | Reference |

|---|---|---|---|---|---|

| Thieno[2,3-b]indole-based Dye | -5.21 | -2.99 | 2.22 | DFT/B3LYP | researchgate.net |

| Di-2-thienyl Ketone Derivative | -6.14 | -2.55 | 3.59 | DFT/B3LYP | researchgate.net |

| Thiophene Sulfonamide Derivative | -6.91 | -2.26 | 4.65 | B3LYP/6-311G(d,p) | mdpi.com |

Vibrational Analysis and Spectroscopic Correlations

Vibrational analysis using DFT calculations is a reliable method for assigning experimental infrared (IR) and Raman spectra. mjcce.org.mk By computing the harmonic vibrational frequencies, researchers can correlate theoretical data with experimental observations, confirming the molecular structure and understanding the vibrational modes of different functional groups. mjcce.org.mkworldscientific.com

For indole-containing molecules, characteristic vibrational frequencies include the N-H stretching mode, which is sensitive to hydrogen bonding. researchgate.net In solid-state experimental spectra of indole-2-carboxylic acid, the N-H stretch is observed around 3350 cm⁻¹, indicative of intermolecular hydrogen bonding, while calculations for a non-associated monomer place it at a higher frequency. researchgate.net Similar correlations are made for C-H, C=C, and C-N stretching and bending vibrations within the indole and thiophene rings. Studies on N'-[(E)-thiophen-2-ylmethylidene]benzohydrazide demonstrate excellent agreement between vibrational frequencies calculated using the B3LYP/6-311++G(d,p) basis set and those observed in FT-IR and FT-Raman spectra, with assignments confirmed by potential energy distribution (PED) analysis. researchgate.net

Table 2: Selected Vibrational Frequencies (cm⁻¹) for Indole and Thiophene Containing Compounds

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Compound | Reference |

|---|---|---|---|---|

| N-H Stretch (H-bonded) | 3350 | - | Indole-2-carboxylic acid | researchgate.net |

| C=N Stretch | 1539–1548 | - | Salicylaldehyde-based Schiff base | nih.gov |

| N-H Bending | 1525 | 1539 | Thiophene-2-carbohydrazide derivative | mjcce.org.mk |

| C-S Stretching | 675 | 674 | Thiophene-2-carbohydrazide derivative | mjcce.org.mk |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. impactfactor.org It is instrumental in drug discovery for identifying potential therapeutic agents and elucidating their mechanism of action at a molecular level. impactfactor.orgdntb.gov.ua

Prediction of Binding Modes and Affinities in Biological Systems

Derivatives of this compound have been investigated as potential inhibitors for various biological targets, including those relevant to cancer and viral infections. dntb.gov.uanih.gov Docking studies predict the binding affinity, often expressed as a binding energy score (in kcal/mol), where a more negative value indicates a stronger, more stable interaction. researchgate.net

In a study evaluating derivatives as anticancer agents, several compounds showed potent activity against the HCT-116 colon cancer cell line. nih.govresearchgate.net Molecular docking simulations revealed that these compounds could bind effectively to crucial cancer-related proteins like c-Myc and IL-6. researchgate.net For example, derivative 4g ((methylene)bis(this compound) with a 4-fluorophenyl substituent) exhibited the strongest binding affinity to c-Myc with a binding energy of -10.5 kcal/mol. researchgate.net Similarly, various 2-(thiophen-2-yl)-1H-indoles have been identified as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). dntb.gov.ua

Table 3: Molecular Docking Affinities of this compound Derivatives

| Compound Derivative | Target Protein | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Derivative 4g | c-Myc | -10.5 | researchgate.net |

| Derivative 4g | IL-6 | -9.5 | researchgate.net |

| Derivative 4a | c-Myc | -9.8 | researchgate.net |

| Derivative 4a | IL-6 | -9.1 | researchgate.net |

| Thiazole-based derivative (2i) | 1KZN | -5.7 | impactfactor.org |

Elucidation of Key Interaction Types (e.g., Hydrogen Bonds, Hydrophobic Interactions)

Beyond predicting binding affinity, docking studies provide detailed insights into the specific molecular interactions that stabilize the ligand-protein complex. These interactions commonly include hydrogen bonds, halogen bonds, hydrophobic interactions, and π-π stacking. impactfactor.orgresearchgate.net

For the potent c-Myc inhibitor 4g , the strong binding affinity was attributed to a network of interactions within the protein's binding pocket. researchgate.net These included a halogen bond involving the fluorine atom, π-anion interactions, and multiple π-π T-shaped and stacked interactions with key amino acid residues such as LYS383, LYS400, and TYR399. researchgate.net The indole moiety itself is known to contribute favorably to binding, potentially through hydrogen bonding and π-stacking interactions. impactfactor.org The elucidation of these interactions is critical for structure-activity relationship (SAR) studies and the rational design of more potent and selective inhibitors. dntb.gov.ua

Conformational Equilibrium Analysis (e.g., Syn and Anti Conformers)

The this compound scaffold possesses a rotatable single bond connecting the indole and thiophene rings. This rotation gives rise to different spatial arrangements known as conformers. The two principal planar conformers are typically referred to as syn and anti, describing the relative orientation of the thiophene's sulfur atom and the indole's nitrogen atom.

Theoretical calculations using methods like DFT can predict the relative energies of these conformers. openaccesspub.org For the anti-inflammatory drug indomethacin, which also features rotatable aromatic rings, DFT calculations predicted the syn conformer to be more stable than the anti conformer by approximately 1.7 kcal/mol. openaccesspub.org This energy difference suggests an equilibrium mixture heavily favoring the syn form at room temperature. openaccesspub.org Similar conformational analyses are crucial for this compound, as the preferred conformation can significantly influence its ability to fit into a protein's binding site and thus affect its biological activity. The exploration of the molecule's conformational space is a key step in understanding its pharmacodynamic and pharmacokinetic properties. elifesciences.org

Biological and Biomedical Research Applications

Evaluation of Anticancer Activities of 2-(thiophen-2-yl)-1H-indole and its Derivatives

The anticancer potential of newly synthesized derivatives of this compound has been systematically evaluated. researchgate.net Studies have prepared and assessed two main series of derivatives: (methylene)bis(this compound) and ((2-(thiophen-2-yl)-1H-indol-3-yl)methyl)aniline derivatives. researchgate.netnih.gov These investigations aim to determine the efficacy and mechanisms through which these compounds exert their antitumor effects.

The anticancer effect of this compound derivatives has been assessed against a panel of human cancer cell lines, including those from colon, lung, breast, and skin cancers. researchgate.netnih.gov Initial screenings indicated that these compounds exhibit selective cytotoxicity, with a pronounced effect against the HCT-116 human colon cancer cell line. researchgate.netnih.gov

Several derivatives, notably compounds identified as 4a, 4c, and 4g in one study, demonstrated potent anticancer activity against the HCT-116 cell line. researchgate.net The inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for these active compounds. nih.gov

Table 1: IC50 Values of Selected this compound Derivatives against HCT-116 Cell Line

| Compound | IC50 (µM/ml) |

|---|---|

| 4g | 7.1 ± 0.07 |

| 4a | 10.5 ± 0.07 |

| 4c | 11.9 ± 0.05 |

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Indole-related derivatives are being investigated for their ability to inhibit this process. nih.gov One such derivative, 5-bromo-2-(5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole (2-NTI), has demonstrated significant anti-angiogenic properties. nih.gov

Studies using the rat aortic ring (RAR) assay showed that 2-NTI caused a significant, dose-dependent suppression of angiogenesis. nih.gov Furthermore, research involving Human Umbilical Vein Endothelial Cells (HUVECs) is crucial for assessing anti-proliferative activity on endothelial cells. nih.govresearchgate.net The compound 2-NTI was found to significantly reduce the gene expression of Vascular Endothelial Growth Factor (VEGF) in HCT116 cells, a key signaling protein that stimulates angiogenesis. nih.gov This suggests that the anti-angiogenic actions of these indole (B1671886) derivatives may be linked to their ability to suppress pro-angiogenic factors. nih.govresearchgate.net

To understand how this compound derivatives exert their anticancer effects, researchers have investigated their impact on fundamental cellular processes, including DNA synthesis, cell cycle progression, and the expression of genes involved in cancer development.

Research findings suggest that the anticancer activity of this compound derivatives may occur through direct interaction with tumor cell DNA. researchgate.net This mechanism is characteristic of S-phase-dependent chemotherapy drugs, which are highly effective in killing cancer cells by blocking DNA synthesis or replication. nih.gov The mode of action is thought to be comparable to established chemotherapeutic agents such as doxorubicin, cisplatin, or 5-fluorouracil, which also interfere with DNA processes. researchgate.netnih.gov

The cell cycle is a series of events that leads to cell division and replication. A common strategy for anticancer drugs is to disrupt this cycle, leading to cell death. Active derivatives of this compound have been shown to cause cell cycle arrest at the S and G2/M phases in HCT-116 cells. researchgate.net By halting the progression of the cell cycle at these checkpoints, the compounds prevent cancer cells from dividing and proliferating, thereby ensuring the efficiency of the analogues in inducing cell cycle arrest and preventing cancer cell growth. nih.gov

The anticancer effects of these compounds are also linked to their ability to alter the expression of key genes and microRNAs (miRNAs) that regulate cell growth and death. researchgate.net Active derivatives were found to significantly increase the expression levels of the tumor suppressors miR-30C and miR-107. researchgate.netnih.gov Concurrently, they caused a substantial decrease in the levels of oncogenic miR-25, Interleukin-6 (IL-6), and C-Myc. researchgate.netnih.gov The modulation of these specific oncogenic and tumor suppressor genes helps to explain the molecular mechanisms through which these newly synthesized analogues exert their anticancer action. nih.gov

Mechanistic Studies of Antitumor Action

Direct Interaction with Tumor Cell DNA

Recent studies suggest that the anticancer mechanism of this compound derivatives may involve direct interaction with the DNA of tumor cells. This mode of action is comparable to that of S-phase-dependent chemotherapy drugs. By interacting directly with DNA, these compounds can disrupt the replication and transcription processes essential for the rapid proliferation of cancer cells, ultimately leading to cell cycle arrest and apoptosis. scispace.comnih.gov

Inhibition of Transcription

While direct inhibition of transcription in cancer cells by this compound has not been extensively detailed, related compounds containing indole and thiophene (B33073) moieties have been investigated as inhibitors of bacterial transcription. Specifically, N,N'-disubstituted hydrazines and imine-carbohydrazides comprising these heterocyclic systems have been shown to target the interaction between RNA polymerase and the σ⁷⁰/σᴬ factor, which is crucial for the initiation of transcription in bacteria. nih.gov This suggests that the indole-thiophene scaffold has the potential to be modified to target transcription processes, a critical area for anticancer drug development.

Identification of Molecular Targets and Signaling Pathways

Research into the molecular mechanisms of this compound derivatives has identified several key molecular targets and signaling pathways. Active derivatives have been observed to induce cell cycle arrest at the S and G2/M phases. scispace.com This is accompanied by a significant increase in the expression of tumor suppressor microRNAs, miR-30C and miR-107. scispace.com Concurrently, a substantial decrease in the levels of oncogenic miR-25, Interleukin-6 (IL-6), and the c-Myc proto-oncogene has been reported. scispace.com The altered expression of these molecules provides insight into the molecular pathways through which these compounds exert their anticancer effects. scispace.com While the direct involvement of the JAK2/STAT3 and p53/caspase signaling pathways with this compound has not been definitively established, these pathways are known to be critical in apoptosis and cell proliferation and are common targets for many anticancer agents. nih.govnih.govnih.goveuropeanreview.orgarakmu.ac.iramegroups.orgxiahepublishing.comyoutube.com

Selective Cytotoxicity Assessment against Cancer vs. Normal Epithelial Cells (e.g., RPE-1)

A crucial aspect of anticancer drug development is the ability of a compound to selectively target cancer cells while sparing normal, healthy cells. Derivatives of this compound have been evaluated for their selective cytotoxicity. scispace.com In one study, newly synthesized derivatives were tested against a panel of human tumor cell lines and counter-screened against the normal human retinal pigment epithelial cell line, RPE-1. scispace.com The results indicated that these compounds exhibit selective cytotoxicity, with some derivatives showing potent anticancer activity against the HCT-116 human colon cancer cell line while presumably having a lesser effect on the normal RPE-1 cells. scispace.com The half-maximal inhibitory concentration (IC₅₀) values for the most active derivatives against HCT-116 cells are presented below.

| Compound Derivative | IC₅₀ (µM/ml) against HCT-116 |

| 4g | 7.1 ± 0.07 |

| 4a | 10.5 ± 0.07 |

| 4c | 11.9 ± 0.05 |

Data from a study on newly synthesized this compound derivatives. scispace.com

Investigation of Antimicrobial Properties

Antibacterial Efficacy

The thiophene ring is a component of many pharmacologically important compounds, and its derivatives have shown promise as antibacterial agents. nih.govresearchgate.net While specific data on the antibacterial activity of this compound is limited, the broader class of thiophene-containing compounds has demonstrated efficacy against a range of bacteria. For instance, certain thiophene derivatives have been found to be active against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 500 µg/mL depending on the bacterial strain. researchgate.net Some have shown notable activity against multidrug-resistant Staphylococcus aureus (MRSA). researchgate.net The general antibacterial potential of thiophene derivatives underscores the need for further investigation into the specific antibacterial spectrum and efficacy of this compound.

Antifungal Efficacy

Mechanisms of Antimicrobial Action

Derivatives of the this compound scaffold have demonstrated notable antimicrobial properties, with research pointing towards several mechanisms of action. One primary mode of action is the disruption of bacterial cell division. Studies on thiophenyl-pyrimidine derivatives have shown that these compounds can inhibit the polymerization of the FtsZ protein, a crucial component of the bacterial cytoskeleton, and interfere with its GTPase activity. nih.gov This inhibition ultimately impairs bacterial cell division, leading to cell death. nih.gov

Another identified mechanism involves increased membrane permeabilization. Time-kill curve assays have demonstrated that certain thiophene derivatives exhibit bactericidal effects against multidrug-resistant Gram-negative bacteria such as Acinetobacter baumannii and Escherichia coli. nih.gov Treatment with these compounds leads to damage of the bacterial outer membrane, compromising its integrity and function. nih.gov Docking studies further suggest that these derivatives have a strong binding affinity for outer membrane proteins, which may facilitate this disruption. nih.gov The antibacterial efficacy of N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues has been specifically noted against extended-spectrum-β-lactamase (ESBL) producing clinical strains of E. coli. mdpi.com

Additionally, some novel fluorinated benzothiophene-indole hybrid molecules have shown potent activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) strains. mdpi.com The mechanism for these specific hybrids is thought to involve the inhibition of MRSA pyruvate (B1213749) kinase (PK). mdpi.com

Table 1: Investigated Mechanisms of Antimicrobial Action

| Mechanism of Action | Target Bacteria | Investigated Derivative Class |

|---|---|---|

| Inhibition of FtsZ polymerization and GTPase activity | Gram-positive bacteria, including MRSA and VREF | Thiophenyl-pyrimidine derivatives |

| Increased outer membrane permeabilization | Colistin-Resistant A. baumannii and E. coli | Thiophene derivatives |

| Inhibition of Pyruvate Kinase (PK) | S. aureus and MRSA | Fluorinated benzothiophene-indole hybrids |

Assessment of Anti-inflammatory Effects

The anti-inflammatory potential of thiophene-based compounds, including those related to this compound, is well-documented. researchgate.netmdpi.com Research has shown that their mechanism of action often involves the modulation of key inflammatory mediators and pathways.

One significant mechanism is the inhibition of tumor necrosis factor-alpha (TNF-α) production. nih.gov Certain thiophen-2-ylmethylene-based derivatives have demonstrated a remarkable ability to inhibit TNF-α, a critical cytokine in the inflammatory cascade, with potency exceeding that of the standard drug celecoxib. nih.gov Another key target is microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), an enzyme involved in the production of prostaglandin E2, a key mediator of inflammation and pain. nih.gov Derivatives of 2-(thiophen-2-yl)acetic acid have been identified as selective inhibitors of mPGES-1 in the low micromolar range. nih.gov

Furthermore, thiophene derivatives have been shown to modulate the expression of other inflammatory cytokines and enzymes. mdpi.com Studies using lipopolysaccharide (LPS)-stimulated macrophages have demonstrated that these compounds can significantly inhibit the mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are pivotal in the inflammatory response. saspublishers.com The structural characteristics frequently associated with this activity include the presence of carboxylic acid, ester, amine, and amide groups. researchgate.net

Exploration of Analgesic Properties

The analgesic properties of compounds derived from the thiophene scaffold have been investigated in various preclinical models. These studies suggest that the analgesic effects are often linked to their anti-inflammatory activities.

For instance, certain thiophen-2-ylmethylene derivatives that showed potent anti-inflammatory effects also exhibited promising and long-acting analgesic activity, in some cases exceeding that of the reference drug used in the study. nih.gov Similarly, a series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives demonstrated significant analgesic effects in addition to their primary anticonvulsant activity. mdpi.com In the formalin test, a model that assesses both neurogenic and inflammatory pain, one lead compound significantly reduced the nociceptive response in both the early and late phases of the test. mdpi.com This dual-phase activity suggests that the compound may interfere with both direct nociceptor activation and the subsequent inflammatory pain response.

Research on Antidepressant Activity

The indole nucleus present in this compound is a key structural feature of the neurotransmitter serotonin (B10506), which is strongly implicated in the regulation of mood. nih.gov An imbalance in serotonin levels is a known factor in the pathophysiology of depression, making indole-containing compounds prime candidates for antidepressant research. nih.gov

The antidepressant-like activity of various indole and thiophene derivatives has been evaluated using standard behavioral models in rodents, such as the Forced Swimming Test (FST) and the Tail Suspension Test (TST). nih.govmdpi.combiomedpharmajournal.org In these tests, a reduction in the duration of immobility is considered an indicator of potential antidepressant efficacy. Studies have shown that certain derivatives can significantly decrease immobility time, with effects comparable to standard antidepressant drugs like fluoxetine (B1211875) and imipramine. nih.govbanglajol.info For example, a fused thiopyrano-piperidone-tetrahydrocarboline derivative, an analog of the core structure, was found to decrease immobility time in the TST. mdpi.com

Studies on Anticonvulsant Activity

Derivatives containing the indole and thiophene moieties have been extensively studied for their potential as anticonvulsant agents. Research has identified several compounds with broad-spectrum activity in preclinical models of epilepsy. The primary screening models used include the maximal electroshock (MES) test, which indicates an ability to prevent seizure spread, and chemical-induced seizure tests (e.g., using pentylenetetrazole (PTZ), picrotoxin, or strychnine) that suggest an ability to raise the seizure threshold. mdpi.comresearchgate.netnih.govnih.gov

The mechanisms underlying this activity are believed to be multifactorial. Some thiophene derivatives are thought to exert their effects through the modulation of the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system. researchgate.net Molecular docking studies have suggested that these compounds can interact with and activate GABA-A receptors. researchgate.net Other studies on related diarylimidazoles have pointed to the inhibition of voltage-sensitive sodium channels as a key mechanism of action, similar to clinically used antiepileptic drugs like phenytoin (B1677684) and lamotrigine. nih.gov

Table 2: Anticonvulsant Activity of Thiophene Derivatives in Preclinical Models

| Seizure Model | Description | Observed Effect of Derivatives |

|---|---|---|

| Maximal Electroshock (MES) | Model of generalized tonic-clonic seizures; indicates prevention of seizure spread. nih.gov | Protection against tonic seizures. mdpi.comnih.gov |

| 6 Hz Psychomotor Seizure Test | Model of focal seizures resistant to some therapies. nih.gov | Potent antiseizure activity observed. mdpi.comnih.gov |

| Subcutaneous Pentylenetetrazole (scPTZ) | Chemical-induced seizure model; indicates an increased seizure threshold. researchgate.net | Prolonged latency to the first seizure. mdpi.com |

| Strychnine/Picrotoxin-Induced Seizures | Chemical-induced seizure models targeting specific neurotransmitter systems. researchgate.net | Protection against seizures. researchgate.net |

Inhibition of Matrix Metalloproteinases by Derivatives

Matrix metalloproteinases (MMPs) are a family of zinc-dependent enzymes responsible for the degradation and remodeling of the extracellular matrix (ECM). mdpi.commdpi.com Dysregulation of MMP activity is implicated in various diseases, including arthritis and cancer, making them an important therapeutic target. wisdomlib.orgdocumentsdelivered.com

Thiophene and indole derivatives have been identified as potential inhibitors of MMPs. wisdomlib.orgnih.gov A series of inhibitors containing a thiophene moiety was identified as effective against MMP-12. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) studies have been conducted on a series of indole-based derivatives to understand the structural requirements for inhibiting MMP-13, an enzyme implicated in osteoarthritis. wisdomlib.org These studies revealed that specific descriptors, such as molecular weight and the number of rotatable bonds, along with certain structural fragments, play a crucial role in the inhibitory activity. wisdomlib.org The ability to selectively target a large S1′ pocket in MMP-13 provides an opportunity for designing selective inhibitors, potentially avoiding the side effects associated with broad-spectrum MMP inhibition. wisdomlib.org

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency of the this compound scaffold. Research across various therapeutic targets has provided insights into the key structural features that influence activity.

For Anti-inflammatory Activity: The presence of specific functional groups is important. Carboxylic acids, esters, amines, and amides, as well as methyl and methoxy (B1213986) groups, have been frequently highlighted as being important for activity, particularly for the inhibition of COX and LOX enzymes. researchgate.net

For HIV-1 Reverse Transcriptase Inhibition: In a study of this compound derivatives, the introduction of hydrophobic substituents at the 3-position of the indole ring was a key design element. A derivative with an ethyl ester group at this position (compound 8b) showed superior inhibitory potency against the HIV-1 RT enzyme compared to the reference drug Efavirenz. nih.gov

For Antibacterial Activity: In a series of novel fluorinated benzothiophene-indole hybrids, the position of substitution on the core scaffold was found to be critical. For one class of compounds, substitution at the 6-position was more favorable for activity against MRSA and MSSA strains than substitution at the 5-position. mdpi.com The position of the thiophene sulfur atom within the molecular scaffold also significantly influenced antibacterial potency. mdpi.com

For Cytotoxicity/Anticancer Activity: For glycosylated heteroaromatics including 2-phenyl-indoles and 2-phenyl-benzo[b]thiophenes, SAR studies revealed that substituents on the carbohydrate moiety had a clear impact on cytotoxicity. researchgate.net An amino group at the C-4 position of the sugar residue was found to be favored over all other substituents for both DNA binding and cytotoxic effects against cancer cell lines. researchgate.net

These studies collectively underscore that modifications to the substituents on both the indole and thiophene rings, as well as the nature of any linking groups, can profoundly affect the biological profile and potency of this versatile heterocyclic system.

Impact of Substituent Modifications on Biological Activity

The this compound core structure has proven to be a valuable template for developing potent bioactive molecules. Researchers have extensively explored how adding or modifying chemical groups (substituents) at various positions on the indole and thiophene rings can significantly influence the compound's therapeutic properties, particularly in antiviral and anticancer applications.

As antiviral agents, specifically against Human Immunodeficiency Virus type 1 (HIV-1), derivatives of this compound have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Studies have focused on introducing hydrophobic substituents at the 3-position of the indole ring. This strategic modification has led to the discovery of compounds with inhibitory activities significantly greater than first-generation NNRTIs. For instance, the introduction of an ethylene (B1197577) group with a phosphonate (B1237965) ester at the 3-position resulted in a derivative (compound 8b in a cited study) with an IC50 value of 2.93 nM, demonstrating approximately three times the potency of the established drug Efavirenz (IC50 = 6.03 nM). nih.gov Other modifications at this position, such as the addition of a thioaldehyde group, also yielded compounds with high inhibitory potential (IC50 = 3.54 nM). nih.gov These findings underscore the critical role of the substituent at the indole-3-position in modulating anti-HIV-1 activity.

In the realm of oncology, modifications of the this compound scaffold have yielded derivatives with promising anticancer activity, particularly against colon cancer cell lines like HCT-116. nih.govnih.gov One area of investigation involves the synthesis of (methylene)bis(this compound) derivatives. nih.gov By reacting this compound with various aldehydes, researchers have created a series of compounds with notable cytotoxic effects. nih.gov For example, specific derivatives demonstrated potent activity against the HCT-116 cell line with IC50 values as low as 7.1 µM. nih.gov These compounds were found to induce cell cycle arrest at the S and G2/M phases and to modulate the expression of microRNAs involved in cancer progression, such as downregulating the oncogenic miR-25. nih.govnih.gov

The data below summarizes the impact of specific substituent modifications on the biological activity of this compound derivatives.

Table 1: Anti-HIV-1 RT Inhibitory Activity of this compound Derivatives Data sourced from El-Hussieny, et al. (2020) nih.gov

| Compound ID (as per source) | Modification at Indole-3-Position | IC50 (nM) |

| 8b | Ethylene diethylphosphonate | 2.93 |

| 12 | Thioaldehyde | 3.54 |

| 9a | Not specified in abstract | 4.09 |

| 8a | Ethylene dimethylphosphonate | 4.55 |

| 7b | α-Hydroxy diethylphosphonate | 7.48 |

| Efavirenz (Reference) | - | 6.03 |

Table 2: Anticancer Activity of this compound Derivatives against HCT-116 Cells Data sourced from Abdelazeem, et al. (2024) nih.gov

| Compound ID (as per source) | Structure Type | IC50 (µM) |

| 4g | (methylene)bis(this compound) derivative | 7.1 |

| 4a | (methylene)bis(this compound) derivative | 10.5 |

| 4c | (methylene)bis(this compound) derivative | 11.9 |

Pharmacophore Modeling and Lead Optimization Strategies

The this compound scaffold is an excellent candidate for computational drug design techniques such as pharmacophore modeling and lead optimization. dovepress.comdrugdiscoverychemistry.com These strategies aim to identify the essential structural features required for biological activity and to rationally design more potent and selective drug candidates.

A pharmacophore is an abstract representation of the key molecular features—such as hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings—that are crucial for a molecule to interact with a specific biological target. taylorandfrancis.com For the this compound series, molecular docking studies have been instrumental in building these models. nih.gov By simulating the binding of these compounds to their target enzymes, like HIV-1 reverse transcriptase, researchers can identify the critical interactions. nih.gov For example, docking experiments confirmed that potent inhibitors bind to the enzyme through ring-stacking and hydrogen bond interactions. nih.gov This information helps to construct a pharmacophore model that can be used to screen large virtual libraries for new molecules with the potential for similar activity.

Once a promising "hit" compound is identified, lead optimization strategies are employed to refine its structure and improve its drug-like properties. altasciences.com This process involves iterative cycles of chemical synthesis and biological testing, guided by the structure-activity relationships (SAR) established from previous modifications (as discussed in section 5.8.1). For the this compound scaffold, lead optimization would focus on modifying the substituents to enhance potency, improve metabolic stability, and reduce potential toxicity. youtube.com The knowledge that hydrophobic groups at the 3-position enhance anti-HIV activity is a key piece of SAR that guides this optimization process. nih.gov By systematically altering the size, shape, and electronic properties of these substituents, medicinal chemists can fine-tune the molecule's interaction with its target, ultimately leading to the development of a viable drug candidate.

Advanced Materials Science and Optoelectronic Applications of this compound

Following a comprehensive review of publicly available scientific literature, it has been determined that there is insufficient specific data to generate a detailed article on the chemical compound “this compound” strictly following the requested outline for advanced materials science and optoelectronic applications.

The topics outlined, including specific photoluminescence quantum yields, exploration of Thermally Activated Delayed Fluorescence (TADF) properties, integration into Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs), and its use in molecular switches and logic gates, require detailed experimental results and characterization data that are not available for this specific parent compound in the searched sources.

While the broader classes of thiophene- and indole-containing compounds are subjects of extensive research in these fields, the direct and specific findings for "this compound" are not documented in a manner that would allow for a thorough and scientifically accurate article as per the provided structure. Generating content would necessitate extrapolating from dissimilar derivatives or speculating, which would violate the core requirement for scientific accuracy focused solely on the specified compound.

Therefore, the article cannot be generated at this time due to the lack of specific research data for "this compound" within the precise scope of the requested sections.

Advanced Materials Science and Optoelectronic Applications

Energy Storage Systems Utilizing 2-(thiophen-2-yl)-1H-indole Derivatives

The unique electrochemical properties of materials derived from this compound, which combine the electron-rich nature of both indole (B1671886) and thiophene (B33073) moieties, position them as promising candidates for next-generation energy storage systems. Research into conjugated polymers incorporating these heterocyclic units has revealed their potential in both battery and supercapacitor technologies. Thiophene-based polymers, in particular, are recognized for their high theoretical capacity, rapid redox kinetics, and low storage voltage, making them attractive for anode materials nih.gov.

Derivatives and polymers of this compound can function in two primary roles within energy storage devices: as active electrode materials and as electrolyte additives.

As active electrode materials, polymers such as poly(indole/thiophene) are investigated for their charge storage capabilities semanticscholar.org. The electrochemical polymerization of monomers like this compound can produce films with high conductivity and electrochemical stability. For instance, copolymers incorporating bithiophene units with 3,4-ethylenedioxythiophene (EDOT) have demonstrated superior charge storage performance, with a specific capacitance an order of magnitude higher than that of PEDOT alone acs.org. Similarly, a novel copolymer design integrating rigid thiophene blocks with flexible butylthiophene segments on multiwalled carbon nanotubes resulted in an anode with a high reversible capacity of 920 mAh g⁻¹ at 100 mA g⁻¹, a significant improvement over unmodified polythiophene nih.gov. The performance of such materials is often attributed to the synergistic effects between the different monomer units, which can enhance charge transfer and cycling stability researchgate.net.

As electrolyte additives, thiophene derivatives have been shown to enhance the performance of high-voltage lithium-ion batteries. They can be electrochemically polymerized on the cathode surface prior to electrolyte decomposition, forming a protective conductive polymer film researchgate.net. This passivation layer blocks side reactions between the electrode and the electrolyte at high voltages, thereby improving the cycling stability of the cathode researchgate.net. For example, adding just 0.1 wt% of 2,2′:5′,2′′-terthiophene to an electrolyte resulted in a high capacity retention of 84.8% after 100 cycles at a high cutoff voltage of 4.4 V, compared to 50% for the base electrolyte researchgate.net.

The table below summarizes the performance of various thiophene-based materials in energy storage applications, illustrating the potential of this compound derivatives.

| Material | Application | Key Performance Metric | Reference |

| Sodium thieno[3,2-b]thiophene-2,5-dicarboxylate (STTDC) | Na-ion Battery Anode | 430 mAh g⁻¹ initial discharge capacity; 288 mAh g⁻¹ reversible capacity after 4000 cycles | rsc.org |

| Thiophene/butylthiophene block copolymer@CNT | Li-ion Battery Anode | 920 mAh g⁻¹ reversible capacity at 100 mA g⁻¹ | nih.gov |

| Poly(2-(thiophen-2-yl)furan) (PTFu) | Supercapacitor Electrode | Specific capacitance of 392.0 F g⁻¹ at 5 A g⁻¹ | researchgate.net |

| Bithiophene-EDOT Copolymer | Charge Storage Electrode | Mass specific capacitance of 274 F/g | acs.org |

| 2,2′:5′,2′′-Terthiophene | Li-ion Battery Electrolyte Additive | 84.8% capacity retention after 100 cycles at 4.4 V | researchgate.net |

High-Energy Radiation Detectors

Organic semiconductors are emerging as a viable alternative to traditional inorganic materials like silicon and germanium for the detection of ionizing radiation. frontiersin.org Materials derived from this compound fall into this class and offer several potential advantages, including flexibility, low-cost processing over large areas, and the ability to be chemically tuned for specific detection applications. frontiersin.orgqmul.ac.uk The use of organic materials can be approached through either direct or indirect detection methods.

In direct detection, the organic semiconductor functions as the active medium where incoming radiation directly generates electron-hole pairs, which are then collected as an electrical signal. frontiersin.org For a material to be effective in this role, it must possess properties such as a wide bandgap, high resistivity, and high dielectric strength. cambridge.org The conjugated system of this compound and its polymers can be engineered to meet these requirements. The ability to modify the chemical structure allows for fine-tuning of electronic properties to optimize charge generation and transport. frontiersin.org

In indirect detection, the material acts as a scintillator, converting high-energy radiation into visible photons, which are then detected by a separate photodetector. frontiersin.org The inherent fluorescence of the this compound moiety makes it a candidate for scintillation applications. The efficiency of this process depends on the material's photoluminescence quantum yield and its ability to absorb high-energy radiation.

While specific research on this compound for radiation detection is still nascent, the broader class of organic semiconductors has shown significant promise. They offer the potential for scalable, cost-effective detectors that can be tailored for various types of radiation, including neutrons, for which the high hydrogen content of organic materials provides sensitivity. qmul.ac.ukcambridge.org

Key Properties of Organic Semiconductors for Radiation Detection:

| Property | Advantage | Rationale |

| Solution Processability | Low-cost, large-area fabrication | Enables the creation of large detectors without the need for expensive, high-temperature crystal growth methods. frontiersin.org |

| Flexibility | Conformal and robust detectors | Allows for detectors that can fit non-planar surfaces and are less fragile than inorganic crystals. jst.go.jp |

| Tunable Chemistry | Optimized detection performance | Chemical synthesis allows for modification of electronic properties to enhance sensitivity to specific types of radiation. frontiersin.org |

| Low-Z Composition | Gamma discrimination | Materials composed of light elements have a lower probability of interacting with gamma rays, which can be an advantage in certain applications. cambridge.org |

| High Hydrogen Content | Neutron sensitivity | The presence of hydrogen allows for efficient detection of neutrons through elastic scattering interactions. cambridge.org |

Photostability Enhancement in Polymeric Materials

The incorporation of robust aromatic and heteroaromatic moieties into polymer structures is a key strategy for enhancing their photostability. The this compound structure, containing both electron-rich thiophene and indole rings, possesses intrinsic properties that can help protect a host polymer from photodegradation. The aromatic nature of these rings allows for the efficient delocalization of absorbed UV energy, dissipating it through harmless photophysical pathways and preventing bond-scission events within the polymer backbone.

When integrated into a polymeric material, either as a pendant group or as part of the main chain, the this compound unit can act as a UV absorber. It absorbs damaging high-energy photons and dissipates the energy, thus shielding the bulk polymer matrix. The degree of aromaticity is a factor in this protective capability, with the order being benzene > thiophene > pyrrole > furan ksu.edu.sa. The presence of both thiophene and indole provides broad UV absorption.

Furthermore, derivatives of this compound can function as excited state quenchers. They can accept energy from excited chromophores within the polymer that have absorbed radiation, de-exciting them before they can participate in degradation reactions, such as photo-oxidation. This is particularly relevant for conjugated polymers where photo-excited states can react with oxygen to produce reactive oxygen species that attack the polymer chains.

Probes for Studying Microenvironments of Fluorophores (e.g., Proteins, Micelles)

The fluorescence properties of this compound and its derivatives are highly sensitive to the local environment, making them excellent candidates for fluorescent probes to study the microenvironments of biological systems like proteins and micelles. This sensitivity arises from the intramolecular charge transfer (ICT) character of their excited states, a common feature in donor-π-acceptor (D-π-A) molecules. The indole moiety can act as an electron donor, and the thiophene ring can be part of the π-conjugated bridge.

This environmental sensitivity, known as solvatochromism, results in shifts in the absorption and, more significantly, the emission spectra of the molecule as the polarity of the surrounding medium changes. nih.gov In nonpolar environments, the emission is typically at shorter wavelengths (blue-shifted). As the polarity of the microenvironment increases, the excited state is stabilized, leading to a significant red-shift in the fluorescence emission. nih.gov This phenomenon allows the probe to report on the local polarity within a protein's binding pocket or the core of a micelle.

For example, thiophene-based D-π-A compounds have demonstrated large Stokes shifts that are dependent on solvent properties. nih.govresearchgate.net The change in the dipole moment between the ground and excited states is a key factor in this behavior. By measuring the fluorescence emission maximum, one can gain insight into the specific solute-solvent interactions occurring at a molecular level.

Furthermore, thiophene-based fluorophores have been successfully used to label and image specific cellular compartments, such as lysosomes, and to track the uptake and release of drugs from cells nih.govnih.gov. Small thiophene fluorophores can even be used to induce and monitor protein self-assembly within living cells, with their long-lasting fluorescence allowing for real-time tracking. cnr.itresearchgate.net The photophysical properties of these probes, including their quantum yield and fluorescence lifetime, can also be modulated by their environment, providing additional channels of information.

The table below illustrates the solvatochromic shift in the fluorescence emission of a representative D-π-A thiophene derivative, 4-(5-(4-(dimethylamino)phenyl)thiophen-2-yl)-2-fluorobenzonitrile (DMAT), in various solvents, highlighting the principle behind its use as a microenvironment probe.

| Solvent | Dielectric Constant (ε) | Emission Maximum (λem, nm) |

| Cyclohexane | 2.02 | 474 |

| Toluene | 2.38 | 506 |

| Chloroform | 4.81 | 545 |

| Ethyl Acetate | 6.02 | 557 |

| Tetrahydrofuran (THF) | 7.58 | 566 |